Rohitukine

Descripción

5,7-Dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one has been reported in Dysoxylum gotadhora, Dysoxylum binectariferum, and other organisms with data available.

a gastroprotective agent isolated from both Amoora rohituka and Dysoxylum binectariferum

Structure

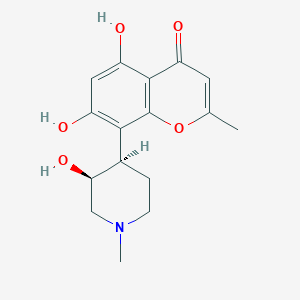

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVYVBNJQIVOV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540347 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-60-5 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rohitukine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, has emerged as a significant natural product in medicinal chemistry.[1][2] Its unique chemical scaffold has served as the foundation for the development of several semi-synthetic derivatives that have entered clinical trials for cancer therapy, most notably the cyclin-dependent kinase (CDK) inhibitor flavopiridol.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer properties and mechanism of action. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided, along with a summary of its quantitative data to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a member of the chromone alkaloid class of compounds.[1] Its chemical structure is characterized by a 4H-chromen-4-one core substituted with methyl and hydroxyl groups, and a (3S,4R)-3-hydroxy-1-methylpiperidin-4-yl group at the 8th position.

IUPAC Name: 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one

Chemical Formula: C₁₆H₁₉NO₅

Molecular Weight: 305.32 g/mol

The physicochemical properties of this compound are critical for its pharmacokinetic and pharmacodynamic profiles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Water Solubility | 10.3 mg/mL | |

| LogP | -0.55 | |

| pKa | 5.83 |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated promising cytotoxic activity against various cancer cell lines, particularly those of leukemia. Its primary mechanism of anticancer action is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition

This compound has been shown to inhibit CDK2/A and CDK9/T1. The IC50 values for CDK inhibition are summarized in Table 2. The inhibition of these kinases leads to cell cycle arrest and apoptosis.

Table 2: In Vitro CDK Inhibition by this compound

| Kinase | IC50 (µM) | Reference |

| Cdk2/A | 7.3 | |

| Cdk9/T1 | 0.3 |

2.1.2. Cytotoxicity Against Cancer Cell Lines

The growth inhibitory (GI50) and cytotoxic (IC50) activities of this compound against a panel of human cancer cell lines are presented in Table 3.

Table 3: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HL-60 | Leukemia | 10 | |

| Molt-4 | Leukemia | 12 |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytic THP-1 cells. Furthermore, it exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Signaling Pathways Modulated by this compound

This compound's biological activities are a consequence of its ability to modulate key cellular signaling pathways.

MAPK Signaling Pathway

Studies in the model organism Saccharomyces cerevisiae have indicated that this compound's cytotoxic effects involve the Mitogen-Activated Protein Kinase (MAPK) pathway. The compound has been shown to have a differential effect on wild-type and MAPK gene deletion strains, suggesting a critical role of this pathway in mediating this compound-induced cell death.

Caption: this compound induces cellular stress, modulating the MAPK pathway and leading to apoptosis.

Apoptosis Pathway

This compound induces apoptosis in cancer cells. Western blot analysis has shown that treatment with this compound leads to the upregulation of the pro-apoptotic protein p53 and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.

Caption: this compound's pro-apoptotic mechanism involves p53, Bcl-2, and Caspase-9.

Experimental Protocols

Isolation and Purification of this compound from Dysoxylum binectariferum

A chromatography-free method for the isolation of this compound has been reported, providing a high yield and purity.

Workflow for Chromatography-Free Isolation of this compound

Caption: A streamlined, chromatography-free workflow for isolating this compound.

Detailed Methodology:

-

Extraction: Shade-dried leaves of D. binectariferum (140 g) are powdered and extracted with 50% aqueous ethanolic solution (3 x 400 mL) for 30 minutes at 45°C with sonication. The extract is then filtered.

-

Solvent Evaporation: The solvent from the filtered extract is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is then washed three times with ethyl acetate (125 mL).

-

Basification and Extraction: The remaining aqueous solution is basified with 29% NH₄OH to a pH of 10.0 and extracted three times with n-butanol (100 mL).

-

Crystallization: The n-butanol fraction is dried and then purified by crystallization in methanol to yield pure this compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a scalable method for producing this important alkaloid and its analogues. A key step in the synthesis involves the diastereoselective reduction of a piperidin-3-one intermediate.

Key Synthetic Step: Asymmetric Reduction

Caption: Asymmetric reduction is a crucial step in the total synthesis of this compound.

Detailed Methodology:

A detailed, step-by-step protocol for the total synthesis is complex and beyond the scope of this guide. However, a recent publication describes a gram-scale synthesis utilizing N-selectride for the asymmetric reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidin-3-one, achieving over 99% diastereomeric excess for the desired cis-(3S,4R)-isomer. This intermediate is then carried forward through several steps to yield this compound.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 72 hours.

-

MTT Addition: The medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37°C for 15 minutes with shaking.

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Detailed Methodology:

-

Cell Lysis: A549 cells are treated with this compound (e.g., 30 µM for 24 hours). The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins such as p53, Bcl-2, and caspase-9.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a suitable secondary antibody, and the protein bands are visualized using a chemiluminescent or fluorescent detection system.

Conclusion

This compound is a valuable natural product with significant potential for the development of new anticancer and anti-inflammatory drugs. Its well-defined chemical structure, favorable physicochemical properties, and potent biological activity, particularly as a CDK inhibitor, make it an attractive lead compound for medicinal chemists and drug discovery scientists. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to facilitate further research into this promising molecule and its derivatives. The elucidation of its mechanism of action through the modulation of key signaling pathways, such as the MAPK and apoptosis pathways, provides a solid foundation for the rational design of next-generation therapies.

References

- 1. This compound | C16H19NO5 | CID 13422573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

Rohitukine: A Technical Guide on its Discovery, Chemistry, and Biological Significance

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rohitukine is a naturally occurring chromone alkaloid that has emerged as a pivotal scaffold in the development of potent anti-cancer therapeutics. Initially identified for its anti-inflammatory and immunomodulatory properties, its unique chemical structure has served as the foundation for the semi-synthesis of several clinical drug candidates, most notably the cyclin-dependent kinase (CDK) inhibitor, flavopiridol. This document provides a comprehensive overview of the discovery of this compound, its historical context, natural sources, and key experimental data. It details the protocols for its isolation, synthesis, and quantification, and explores its mechanism of action as a CDK inhibitor, supported by quantitative biological data and signaling pathway diagrams.

Discovery and Historical Background

The journey of this compound began in 1979 when Harmon et al. first isolated this chromone alkaloid from the stems and leaves of Amoora rohituka (now Aglaia rohituka), a plant belonging to the Meliaceae family.[1][2][3][4] Subsequently, this compound was also found in other plants of the Meliaceae and Rubiaceae families, including Schumanniophyton problematicum and Schumanniophyton magnificum.[4]

A significant breakthrough occurred when it was discovered that the stem bark of Dysoxylum binectariferum, another tree in the Meliaceae family, was a particularly rich source of the compound. In the early 1990s, chemists at Hoechst India Ltd. isolated this compound from D. binectariferum and were the first to characterize its anti-inflammatory and immunomodulatory activities. This discovery sparked further interest, leading to extensive research into its pharmacological potential. The realization that this compound's scaffold could potently inhibit cyclin-dependent kinases (CDKs) marked a turning point, establishing it as a critical precursor for the development of anticancer drugs like flavopiridol and P-276-00 (Riviciclib).

Physicochemical Properties and Natural Abundance

This compound (C₁₆H₁₉NO₅) is a highly polar molecule whose structure features a chromone core linked to a hydroxypiperidine ring. Its systematic name is 5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-2-methyl-4H-chromen-4-one.

Physicochemical Data

The key physicochemical properties of this compound have been experimentally determined, providing essential data for drug development and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉NO₅ | |

| Molecular Weight | 305.32 g/mol | |

| Water Solubility (Swater) | 10.3 mg/mL | |

| Partition Coefficient (LogP) | -0.55 | |

| Ionization Constant (pKa) | 5.83 |

Natural Occurrence and Yield

The concentration of this compound varies significantly between species and even among different tissues of the same plant. D. binectariferum remains the most commercially viable source, with recent studies focusing on renewable parts like leaves and seeds to prevent threatening the tree's survival.

| Plant Source | Tissue | Yield (% Dry Weight) | Reference |

| Amoora rohituka | Stem/Leaves | 0.083% | |

| Dysoxylum binectariferum | Trunk Bark | 0.9% - 7.0% | |

| Dysoxylum binectariferum | Seeds | 2.42% | |

| Dysoxylum binectariferum | Leaves | 1.064% | |

| Dysoxylum binectariferum | Twigs | 0.844% | |

| Dysoxylum binectariferum | Fruits | 0.456% |

Experimental Protocols

Protocol 1: Chromatography-Free Isolation from D. binectariferum Leaves

An efficient, scalable protocol for isolating this compound without the need for chromatography has been developed, making it highly suitable for bulk production.

Methodology:

-

Extraction: Shade-dried and powdered leaves of D. binectariferum (140 g) are extracted with 50% aqueous ethanol (3 x 400 mL) for 30 minutes at 45°C with sonication.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract (approx. 8.2 g).

-

Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is washed with ethyl acetate (3 x 125 mL) to remove non-basic compounds.

-

Basification and Extraction: The pH of the remaining aqueous layer is then adjusted to 9.0 using a suitable base. The basic solution is extracted with an appropriate organic solvent to isolate the alkaloid fraction containing this compound.

-

Crystallization: this compound is purified from the alkaloid fraction by crystallization, yielding a product with >98% purity.

Protocol 2: Total Synthesis

A gram-scale total synthesis of this compound has been reported, providing a viable alternative to extraction from natural sources.

Methodology:

-

Condensation: Acid-catalyzed condensation of 1,3,5-trimethoxybenzene with N-methyl piperidone in acetic acid yields an olefin derivative.

-

Hydroboration-Oxidation: The olefin undergoes hydroboration with BH₃, followed by oxidation with H₂O₂, to produce an arylpiperidinol racemate.

-

Oxidation: Swern oxidation of the arylpiperidinol produces the corresponding arylpiperidone.

-

Chiral Resolution: The enantiomers of the arylpiperidone are separated via resolution with (+)-dibenzoyl-d-tartaric acid.

-

Asymmetric Reduction: The desired (+)-(R)-enantiomer is subjected to diastereoselective reduction using N-selectride to yield the crucial cis-(3S,4R)-alcohol intermediate with >99.5% diastereomeric excess.

-

Final Cyclization Steps: The chiral intermediate is then carried forward through subsequent steps to construct the chromone ring and complete the synthesis of this compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is used for the accurate quantification of this compound in plant extracts.

Methodology:

-

System: Shimadzu LC20AT system or equivalent.

-

Column: RP-18 column (4.6 x 250 mm, 5µm).

-

Mobile Phase: Gradient elution using Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.

-

Detection: UV absorbance at 254 nm.

-

Quantification: A standard curve is generated using purified this compound (0.2 – 1.0 mg/mL). The concentration in samples is determined by comparing peak areas to the standard curve.

Biological Activity and Mechanism of Action

This compound's primary therapeutic interest lies in its anticancer activity, which stems from its ability to inhibit cyclin-dependent kinases (CDKs). It serves as a pharmacophore for more potent semi-synthetic derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition

This compound exhibits inhibitory activity against key CDKs that regulate cell cycle progression and transcription. Its derivatives, flavopiridol and IIIM-290, are potent inhibitors of CDK9/T1.

| Target | IC₅₀ (µM) | GI₅₀ (µM) | Cell Line | Reference |

| Cdk2/A | 7.3 | - | - | |

| Cdk9/T1 | 0.3 | - | - | |

| - | - | 10 | HL-60 (Leukemia) | |

| - | - | 12 | Molt-4 (Leukemia) |

Pro-Apoptotic Signaling in Cancer Cells

In cancer cells, this compound induces apoptosis through the intrinsic pathway. Studies in the A549 lung cancer cell line have shown that it modulates key apoptosis-related proteins. The proposed mechanism involves the upregulation of the tumor suppressor p53, which in turn activates the initiator caspase-9. Simultaneously, this compound downregulates the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade. This mechanism is also believed to be linked to the Mitogen-Activated Protein Kinase (MAPK) pathway.

Conclusion

This compound represents a remarkable success story in natural product drug discovery. From its initial isolation from traditional medicinal plants to its establishment as a crucial precursor for clinically evaluated CDK inhibitors, its journey underscores the value of exploring biodiversity for novel therapeutic agents. The development of scalable isolation techniques and total synthesis routes has secured its supply for ongoing research and development. The detailed understanding of its biological mechanism continues to inspire the design of next-generation kinase inhibitors, solidifying this compound's legacy as a cornerstone scaffold in oncology drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijesrc.com [ijesrc.com]

- 3. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]

- 4. pradeepresearch.org [pradeepresearch.org]

Dysoxylum binectariferum: A High-Yielding Source of the Anticancer Precursor Rohitukine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rohitukine, a chromone alkaloid, has emerged as a molecule of significant interest in the pharmaceutical industry due to its role as a precursor for the semi-synthesis of potent anticancer drugs, including flavopiridol and P-276-00.[1][2][3] Flavopiridol, a notable derivative, is a powerful inhibitor of several cyclin-dependent kinases (CDKs) and has undergone extensive clinical trials for various cancers.[1][3] While initially isolated from Amoora rohituka, the plant Dysoxylum binectariferum has been identified as a significantly richer source, making it a focal point for the sustainable production of this valuable alkaloid. This technical guide provides an in-depth overview of D. binectariferum as a high-yielding source of this compound, detailing quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Analysis of this compound Content in Dysoxylum binectariferum

Dysoxylum binectariferum exhibits a remarkable variability in this compound content across its different tissues and geographical locations. The data consistently indicates that this species is a superior source compared to the originally discovered Amoora rohituka.

Table 1: this compound Yield from Various Plant Sources

| Plant Species | This compound Yield (% dry weight) | Reference |

| Amoora rohituka | 0.083% | |

| Dysoxylum binectariferum (initial report) | 0.9% | |

| Dysoxylum binectariferum (Western Ghats, India) | up to 7% |

Table 2: Distribution and Yield of this compound in Different Tissues of Dysoxylum binectariferum

| Plant Tissue | This compound Content (% dry weight) | Reference |

| Seeds | 2.42% | |

| Trunk Bark | 1.34% - 7.04% | |

| Leaves | 1.064% | |

| Twigs | 0.844% | |

| Fruits (seeds removed) | 0.4559% | |

| Roots | 2.15 ± 0.62% |

The high concentration of this compound in renewable parts of the plant, such as leaves and seeds, presents a sustainable alternative to the destructive harvesting of trunk bark.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines the general steps for extracting this compound from various tissues of D. binectariferum.

Materials:

-

Shade-dried and powdered plant material (leaves, bark, seeds, etc.)

-

50% aqueous ethanol or methanol

-

Sonication bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 2 g).

-

Add a suitable volume of the extraction solvent (e.g., 25 mL of 50% aqueous ethanol).

-

Sonicate the mixture at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 30 minutes).

-

Repeat the extraction process three times to ensure maximum yield.

-

Filter the combined extracts to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Acid-Base Purification of this compound

This protocol is used to enrich the alkaloid fraction from the crude extract.

Materials:

-

Crude extract

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

-

n-butanol

Procedure:

-

Suspend the crude extract in water (e.g., 8.2 g of crude extract in 100 mL of water).

-

Acidify the solution to pH 2.0 using HCl.

-

Extract the acidic aqueous phase three times with ethyl acetate to remove non-alkaloidal compounds.

-

Basify the remaining aqueous solution to pH 10.0 with NH₄OH.

-

Extract the basic solution three times with n-butanol to isolate the alkaloid fraction.

-

Dry the combined n-butanol fractions to yield an enriched this compound extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical method for quantifying this compound in the extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: RP-C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 40°C.

Procedure:

-

Preparation of Standard Solutions: Accurately weigh pure this compound standard and dissolve it in HPLC grade methanol to prepare a stock solution (e.g., 0.5 mg/mL). Prepare a series of working calibration solutions by diluting the stock solution.

-

Preparation of Sample Solutions: Dissolve the crude or purified extracts in a methanol:water (1:1) solution to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.20 µm filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that involves the convergence of multiple metabolic pathways. While the exact pathway is not fully elucidated, current research suggests the involvement of the shikimic acid/phenylpropanoid pathway, the flavonoid pathway, the acetate to pentaketide pathway, and the L-lysine degradation pathway.

References

The Role of Rohitukine in Traditional and Modern Medicine: A Technical Guide

Abstract: Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, holds a significant place in traditional and Ayurvedic medicine.[1][2][3] Historically, extracts from these plants have been utilized for their anti-inflammatory, antipyretic, and antimicrobial properties.[1] Modern scientific investigation has corroborated these traditional uses, revealing potent pharmacological activities, primarily as an anti-inflammatory and anti-cancer agent. This guide provides a detailed technical overview of this compound, focusing on its traditional context, mechanisms of action, and the experimental validation of its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Traditional Context

This compound is a bioactive chromone alkaloid primarily sourced from the Meliaceae family of plants, including Dysoxylum binectariferum and Amoora rohituka.[3] In traditional systems of medicine, particularly Ayurveda, these plants have been used to manage a variety of ailments. The bark and leaves are prepared as decoctions to treat fever, joint pain, respiratory issues, and skin infections. In the folk medicine of the Tharu community in Uttarakhand, India, the fruit of Dysoxylum binectariferum is used in pastes to treat osteomyelitis, abscesses, and other skin ailments.

The scientific interest in this compound has been significantly amplified by its role as the direct chemical precursor for the semi-synthetic flavonoid Flavopiridol (Alvocidib) and the development of P-276-00. Both are potent cyclin-dependent kinase (CDK) inhibitors that have undergone advanced clinical trials for various cancers.

Pharmacological Activity: Quantitative Analysis

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer and Cytotoxic Activity

The primary anti-cancer mechanism of this compound is the inhibition of cyclin-dependent kinases (CDKs), which are critical enzymes controlling cell cycle progression. It shows notable inhibitory activity against CDK2 and CDK9. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: In Vitro Anti-Cancer and CDK Inhibitory Activity of this compound

| Target Cell Line / Enzyme | Assay Type | IC50 / GI50 (µM) | Reference |

| CDK Inhibition | |||

| CDK2/Cyclin A | Kinase Assay | 7.3 | |

| CDK9/Cyclin T1 | Kinase Assay | 0.3 | |

| Cytotoxicity | |||

| HL-60 (Leukemia) | Cytotoxicity | 10 | |

| Molt-4 (Leukemia) | Cytotoxicity | 12 | |

| A549 (Lung Carcinoma) | MTT Assay | 40 | |

| MDAMB-231 (Breast Cancer) | Cytotoxicity | 3 | |

| MCF7 (Breast Cancer) | Cytotoxicity | 15 | |

| T47D (Breast Cancer) | Cytotoxicity | 50 | |

| SKOV3 (Ovarian Cancer) | Cytotoxicity | 20 |

Anti-inflammatory and Immunomodulatory Activity

This compound's traditional use for inflammatory conditions is supported by modern research demonstrating its ability to suppress key pro-inflammatory pathways. It significantly inhibits the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular and animal models of inflammation. The mechanism involves the inhibition of the NF-κB signaling pathway.

Table 2: Anti-inflammatory and Immunomodulatory Activity of this compound

| Model System | Treatment / Induction | Measured Effect | Result | Reference |

| Human Monocytic THP-1 Cells | LPS-induced Inflammation | Inhibition of TNF-α Production | >50% inhibition at 3.12 µg/mL | |

| Human Monocytic THP-1 Cells | LPS-induced Inflammation | Inhibition of IL-6 Production | >50% inhibition at 3.12 µg/mL | |

| LPS-treated Wild-type Mice | 200 mg/kg (Oral, Daily) | Reduction of Serum TNF-α Levels | Complete reduction | |

| Collagen-Induced Arthritis in DBA/1J Mice | 100 mg/kg (Oral, Daily) | Reduction of Serum TNF-α & IL-6 Levels | >75% reduction | |

| J774A.1 Macrophage Cells | LPS-induced Inflammation | Inhibition of Nitric Oxide & PGE2 Production | Significant attenuation |

Mechanisms of Action: Signaling Pathways

Anti-Cancer Mechanism: CDK Inhibition

This compound exerts its anti-proliferative effects by targeting key regulators of the cell cycle and transcription.

-

Inhibition of CDK2/Cyclin E: In the G1/S phase of the cell cycle, CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRb). This hyperphosphorylation causes pRb to release the E2F transcription factor, which then activates genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents pRb hyperphosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.

-

Inhibition of CDK9/Cyclin T1 (P-TEFb): The CDK9/Cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb), is essential for transcriptional elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors like DSIF and NELF. This action releases Pol II from promoter-proximal pausing, allowing for the transcription of full-length mRNAs, many of which code for anti-apoptotic proteins. This compound's potent inhibition of CDK9 blocks this process, leading to a decrease in the transcription of survival genes and promoting apoptosis.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound are largely mediated by the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6. Evidence suggests that this compound inhibits this pathway by suppressing the phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB activation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Potential of Natural Rohitukine Analogues

This compound, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, has emerged as a significant scaffold in medicinal chemistry.[1][2][3] Its unique piperidine and chromone moieties allow it to precisely occupy the ATP-binding pocket of protein kinases, making it a valuable lead for drug discovery.[2] While this compound itself possesses anti-inflammatory, immunomodulatory, and moderate anti-proliferative properties, its semi-synthetic and synthetic analogues have demonstrated substantially enhanced potency and specificity, particularly as anticancer agents.[1] This has led to the development of clinical candidates like Flavopiridol (Alvocidib), the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials, and other promising molecules such as P-276-00 and IIIM-290.

This technical guide provides a comprehensive overview of the pharmacological potential of natural and semi-synthetic this compound analogues, focusing on their anticancer, anti-inflammatory, and metabolic regulatory activities. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development in this area.

Anticancer Potential: Targeting Cyclin-Dependent Kinases

The primary anticancer mechanism of this compound analogues is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription. Deregulation of CDK activity is a hallmark of many cancers, making them a critical therapeutic target. Analogues of this compound have shown potent and often selective inhibition of various CDKs, particularly CDK9, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the inhibitory concentrations of various this compound analogues against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Sulphonyl Derivatives of this compound

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| K-6 | MCF-7 (Breast Cancer) | 17.5 | |

| MDA-MB-231 (Breast Cancer) | 20.0 | ||

| K-8 | MCF-7 (Breast Cancer) | 17.0 | |

| MDA-MB-231 (Breast Cancer) | 19.8 | ||

| K-10 | MCF-7 (Breast Cancer) | 19.0 | |

| MDA-MB-231 (Breast Cancer) | 28.5 |

Table 2: Activity of N-oxide and Styryl Derivatives of this compound

| Compound | Target Kinase/Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| This compound N-oxide (2) | CDK9/T1 | 7.6 | |

| 2b (chloro-styryl derivative) | CDK9/T1 | 0.17 | |

| HCT 116 (Colon Cancer) | 2.5 - 9.7 | ||

| MIA PaCa-2 (Pancreatic Cancer) | 2.5 - 9.7 | ||

| 2l (chloro-styryl derivative) | CDK9/T1 | 0.15 | |

| HCT 116 (Colon Cancer) | 2.5 - 9.7 | ||

| MIA PaCa-2 (Pancreatic Cancer) | 2.5 - 9.7 |

Table 3: Activity of Advanced Preclinical and Clinical Candidates

| Compound | Target Kinase/Cell Line | IC₅₀ / GI₅₀ | Reference |

| IIIM-290 | CDK9/T1 | 1.9 nM | |

| Molt-4 (Leukemia) | < 1.0 µM | ||

| MIA PaCa-2 (Pancreatic Cancer) | < 1.0 µM | ||

| Flavopiridol | Various CDKs (1, 2, 4, 9) | Not Specified | |

| P-276-00 | Various CDKs (1, 2, 4, 9) | Not Specified |

Mechanism of Action: CDK Inhibition and Apoptosis Induction

This compound analogues exert their anticancer effects through a multi-faceted mechanism primarily initiated by CDK inhibition.

-

CDK9 Inhibition: Many potent analogues, such as IIIM-290 and the styryl derivatives 2b and 2l, are highly selective inhibitors of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 and Myc. Inhibition of CDK9 leads to the rapid downregulation of these survival proteins, triggering apoptosis.

-

Cell Cycle Arrest: By inhibiting cell cycle CDKs (CDK1, 2, 4), analogues like Flavopiridol can cause the cell cycle to arrest in the G1 and G2 phases, preventing cancer cell proliferation.

-

Induction of Apoptosis: The downstream effects of CDK inhibition converge on the induction of apoptosis. This is characterized by an increase in intracellular Reactive Oxygen Species (ROS), a reduction in mitochondrial membrane potential, and activation of the caspase cascade. Studies on this compound itself have shown that it can trigger apoptosis in A549 lung cancer cells by upregulating pro-apoptotic proteins like p53 and caspase-9, while downregulating the anti-apoptotic protein Bcl-2.

Caption: Anticancer mechanism of this compound analogues via CDK9 inhibition and apoptosis modulation.

Anti-inflammatory Potential

This compound and its derivatives have demonstrated significant anti-inflammatory properties. This activity is particularly relevant for chronic inflammatory diseases such as rheumatoid arthritis.

Quantitative Data: In Vitro Anti-inflammatory Activity

Table 4: Inhibition of Pro-inflammatory Cytokines

| Compound/Fraction | Target Cell Line | Cytokine | Concentration | % Inhibition | Reference |

| This compound | THP-1 (Human Monocytic) | TNF-α | 5-10 µM | 40-51% | |

| THP-1 (Human Monocytic) | IL-6 | 5-10 µM | 82-86% | ||

| This compound-enriched fraction | THP-1 (Human Monocytic) | TNF-α | 3.12 µg/mL | >50% | |

| THP-1 (Human Monocytic) | IL-6 | 3.12 µg/mL | >50% |

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Stimulus: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB pathway is activated.

-

Inhibition of IκBα Phosphorylation: this compound suppresses the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm.

-

Prevention of p65 Nuclear Translocation: By preventing IκBα degradation, this compound inhibits the phosphorylation and subsequent translocation of the active p65 subunit into the nucleus.

-

Reduced Pro-inflammatory Gene Expression: With NF-κB activation blocked, the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), is significantly reduced.

Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Metabolic Regulation Potential

Certain this compound analogues have shown promise in managing metabolic disorders like diabetes and dyslipidemia.

Quantitative Data: Antidiabetic and Antidyslipidemic Activity

A study on arylsulphonamide derivatives of this compound identified compound K5 as a potent agent for metabolic regulation.

Table 5: PTP1B Inhibition and Anti-adipogenic Activity of this compound Analogues

| Compound | Activity | Concentration | % Inhibition | Reference |

| K2 | PTP1B Inhibition | 10 µg/ml | 51.3% | |

| K3 | PTP1B Inhibition | 10 µg/ml | 65.6% | |

| K5 | PTP1B Inhibition | 10 µg/ml | 71.9% | |

| K8 | PTP1B Inhibition | 10 µg/ml | 55.9% | |

| This compound (RH) | Lipid Accumulation (3T3-L1 cells) | 10 µM | 35% | |

| Lipid Accumulation (3T3-L1 cells) | 20 µM | 45% | ||

| K5 | Lipid Accumulation (3T3-L1 cells) | 10 µM | 41% | |

| Lipid Accumulation (3T3-L1 cells) | 20 µM | 51% |

In vivo, compound K5 was shown to significantly reduce blood glucose and serum insulin levels in db/db mice, improve glucose tolerance, and lower cholesterol and triglyceride profiles while improving high-density lipoprotein cholesterol.

Mechanism of Action: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, it attenuates insulin action. Inhibition of PTP1B is a validated strategy for treating type 2 diabetes. The this compound analogue K5 acts as a PTP1B inhibitor, thereby enhancing insulin sensitivity and leading to its antidiabetic and antidyslipidemic effects.

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the pharmacological potential of this compound analogues.

Synthesis of Analogues and General Workflow

The general process involves the isolation of this compound from its natural source, followed by semi-synthetic modification to create novel analogues, which are then subjected to biological screening.

Caption: General workflow for the development of this compound analogues.

In Vitro Antiproliferative Assay

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The following day, cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours). Doxorubicin or another standard anticancer drug is used as a positive control.

-

Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.

-

The absorbance is read using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or GI₅₀) is calculated from dose-response curves.

-

Apoptosis Assay by Flow Cytometry

-

Principle: This assay uses Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cells are treated with the test compounds for 24-48 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Cells are stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

The stained cells are analyzed using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

-

In Vitro Cytokine Inhibition Assay

-

Cell Line: Human monocytic THP-1 cells are used. They are often differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

-

Procedure:

-

Differentiated THP-1 cells are seeded in 24-well plates.

-

Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 18-24 hours.

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The percentage inhibition of cytokine production is calculated relative to the LPS-treated control.

-

Conclusion and Future Directions

This compound has proven to be a highly valuable natural scaffold, inspiring the development of potent pharmacological agents. Its analogues, particularly those targeting CDKs, have shown significant promise in oncology, with Flavopiridol serving as a pioneering example. The anticancer activity is robust, driven by specific kinase inhibition that leads to cell cycle arrest and apoptosis. Furthermore, the anti-inflammatory and metabolic regulatory properties of other analogues highlight the versatility of the this compound core structure.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Targets: While CDKs are the primary focus, the diverse biological activities suggest that this compound analogues may interact with other important cellular targets.

-

In Vivo Efficacy and Safety: Advancing the most promising preclinical candidates through comprehensive in vivo studies to establish their therapeutic potential and safety profiles.

-

Total Synthesis: Developing more efficient total synthesis routes, as demonstrated for IIIM-290, to ensure a sustainable supply of lead compounds independent of natural sourcing.

The continued exploration of this compound analogues holds significant potential for the discovery of novel therapeutics for cancer, inflammatory disorders, and metabolic diseases.

References

- 1. thepharmstudent.com [thepharmstudent.com]

- 2. Total Synthesis of this compound and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]

Rohitukine: A Promising Chromone Alkaloid for Cancer Therapy Through Cyclin-Dependent Kinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rohitukine, a chromone alkaloid originally isolated from Dysoxylum binectariferum, has emerged as a significant natural product scaffold in the development of anti-cancer therapeutics. Its derivatives, notably Flavopiridol, Riviciclib (P276-00), and IIIM-290, have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle and transcription whose dysregulation is a hallmark of cancer. This technical guide provides an in-depth overview of this compound's potential as a CDK inhibitor for cancer therapy, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In partnership with their regulatory cyclin subunits, CDKs drive the progression through the different phases of the cell cycle.[1][2] Aberrant CDK activity, often resulting from genetic mutations or upstream signaling dysregulation, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[3] Consequently, CDKs have become prime targets for the development of novel anticancer agents.

This compound and its semi-synthetic analogues represent a promising class of CDK inhibitors.[4] This guide delves into the scientific evidence supporting their therapeutic potential, providing a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Analysis of CDK Inhibition

The inhibitory potency of this compound and its key derivatives against various CDK-cyclin complexes has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below for comparative analysis.

Table 1: IC50 Values of this compound Against Cyclin-Dependent Kinases

| Compound | CDK Target | IC50 (µM) |

| This compound | Cdk2/A | 7.3 |

| Cdk9/T1 | 0.3 | |

| CDK9/T1 (synthesized) | 0.657 | |

| CDK9/T1 (natural) | 0.735 |

Table 2: IC50 Values of this compound Derivatives Against a Panel of Cyclin-Dependent Kinases

| Compound | CDK1 | CDK2 | CDK4 | CDK6 | CDK9 |

| Flavopiridol (Alvocidib) | 30 - 40 nM | 170 nM | 60 - 100 nM | 20 - 100 nM | 8 - 25 nM |

| Riviciclib (P276-00) | 79 nM | 224 nM | 63 nM | 396 nM | 20 nM |

| IIIM-290 | 4.9 nM | 90 nM | 22.5 nM | 45 nM | 1.9 - 94 nM |

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.

Key Signaling Pathways

This compound and its derivatives exert their anti-cancer effects by modulating critical signaling pathways that control cell cycle progression and apoptosis.

CDK-Mediated Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. The inhibition of specific CDKs by this compound and its analogues leads to cell cycle arrest at different phases, preventing cancer cell proliferation.

Caption: this compound's inhibition of key CDKs disrupts the cell cycle.

This compound-Induced Apoptotic Pathway

Beyond cell cycle arrest, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, involving the modulation of key apoptotic proteins.

Caption: this compound induces apoptosis via ROS, p53, and caspase activation.

Experimental Protocols

Standardized methodologies are critical for the evaluation of CDK inhibitors. Provided below are detailed protocols for key in vitro assays.

In Vitro CDK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK-cyclin complex.

Materials:

-

Recombinant human CDK/cyclin complexes

-

Substrate (e.g., Histone H1 for CDK1/cyclin B, Rb protein fragment for CDK4/cyclin D1)

-

[γ-33P]ATP or [γ-32P]ATP

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound or derivative) dissolved in DMSO

-

Phosphocellulose paper or SDS-PAGE apparatus

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the specific CDK/cyclin complex, and the substrate.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

For the filter binding assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for an in vitro CDK kinase assay.

MTT Cell Viability Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound or derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

-

After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cancer cells with the test compound for a specified time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes. The PI will stain the cellular DNA, and the RNase A will degrade any RNA to prevent non-specific staining.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle.

-

The resulting data is plotted as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as CDK inhibitors for cancer therapy. The data presented in this guide highlight their potent and, in some cases, selective inhibition of key CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The provided experimental protocols offer a foundation for further research and development in this area.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of this compound-based compounds to enhance their therapeutic index. Further elucidation of the intricate signaling networks modulated by these compounds will be crucial for identifying predictive biomarkers and rational combination strategies to overcome drug resistance. The continued investigation of this natural product scaffold holds great promise for the development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Rohitukine from Plant Material

Introduction

Rohitukine is a chromone alkaloid of significant interest to the pharmaceutical industry, primarily as a precursor for the semi-synthesis of potent anti-cancer drug candidates like Flavopiridol and P-276-00.[1][2][3] This document provides detailed protocols for the isolation and purification of this compound from plant material, specifically from various parts of Dysoxylum binectariferum and Dysoxylum gotadhora.[4][5] The methods outlined are suitable for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Plant Material and this compound Content

This compound can be found in various tissues of Dysoxylum species. While the trunk bark has been a traditional source, concerns over sustainability have led to the exploration of renewable parts like leaves and seeds. The concentration of this compound varies significantly among different plant parts.

Table 1: this compound Content in Various Tissues of Dysoxylum binectariferum

| Plant Part | This compound Content (% dry weight) | Reference |

| Seeds | 2.42% | |

| Trunk Bark | 1.34% - 7% | |

| Leaves | 1.06% | |

| Twigs | 0.844% | |

| Fruits | 0.46% |

Experimental Protocols

Two primary methodologies for the isolation and purification of this compound are presented below: a classical approach involving acid-base extraction followed by crystallization or chromatography, and a more recent chromatography-free method.

Protocol 1: Acid-Base Extraction and Crystallization/Chromatography

This protocol is a robust method for obtaining high-purity this compound and is suitable for processing larger quantities of plant material.

1. Extraction

-

Plant Material Preparation: Shade-dry the chosen plant material (e.g., leaves, seeds, or bark) and grind it into a fine powder.

-

Solvent Extraction:

-

For every 140 g of powdered plant material, add 400 mL of 50% aqueous ethanol.

-

Perform the extraction three times at 45°C for 30 minutes each, with sonication to enhance efficiency.

-

Filter the extract after each cycle and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

2. Acid-Base Fractionation

-

Suspend the crude extract (e.g., 8.2 g) in 100 mL of water.

-

Adjust the pH of the solution to 2.0 using hydrochloric acid.

-

Extract the acidic aqueous phase three times with an equal volume of ethyl acetate (e.g., 125 mL) to remove acidic and neutral impurities. Discard the ethyl acetate fractions.

-

Basify the remaining aqueous solution to pH 10.0 with ammonium hydroxide (29%).

-

Extract the basified solution three times with an equal volume of n-butanol (e.g., 100 mL).

-

Combine the n-butanol fractions and dry them to yield a fraction enriched with this compound.

3. Purification

-

Crystallization: Dissolve the dried n-butanol fraction in methanol and allow it to crystallize. This can yield pure this compound. For instance, 2.2 g of the n-butanol fraction can yield 1.83 g of pure this compound.

-

Column Chromatography (Alternative): If crystallization does not yield the desired purity, the enriched fraction can be further purified by repeated column chromatography over silica gel.

Table 2: Summary of a Typical Acid-Base Extraction and Crystallization of this compound from D. binectariferum Leaves

| Step | Parameter | Value | Reference |

| Extraction | Starting Material (Dried Leaves) | 140 g | |

| Extraction Solvent | 50% Aqueous Ethanol | ||

| Extraction Volume | 3 x 400 mL | ||

| Crude Extract Yield | 8.2 g | ||

| Fractionation | n-Butanol Fraction Yield | 2.2 g | |

| Purification | Pure this compound Yield | 1.83 g | |

| Overall Yield (from dried leaves) | ~1.3% |

Protocol 2: Chromatography-Free Isolation

This method provides an efficient and scalable process for isolating this compound from leaves without the need for chromatographic separation or acid-base treatment, yielding a high-purity product.

-

Extraction: A detailed protocol for a chromatography-free method has been reported, which can yield this compound with over 98% purity from the leaves of D. binectariferum. One study reported isolating 18.2 g of this compound from 2 kg of dry leaves (a yield of 0.91%). Another instance yielded 200 mg of this compound from 20 g of dry leaf powder, resulting in a 1% yield with >98% purity.

Protocol 3: Methanol-Based Extraction for Analytical Quantification

This protocol is suitable for the rapid extraction of this compound from small amounts of plant tissue for quantitative analysis by HPLC.

-

Sample Preparation: Freeze-dry the plant tissue (e.g., leaves, roots) and grind to a fine powder.

-

Extraction:

-

To a known amount of powdered tissue, add methanol (e.g., 10 mL).

-

Vortex the mixture, followed by sonication for 30 minutes.

-

Centrifuge the extract at 8,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.2 µm membrane filter into an airtight vial.

-

Store at -20°C until HPLC analysis.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in plant extracts.

Table 3: Typical HPLC Conditions for this compound Quantification

| Parameter | Condition 1 | Condition 2 |

| Column | Lichrosphere RP-18e (4 x 250 mm, 5 µm) | Neo Sphere RP-C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: 20 mM aqueous ammonium acetate and acetonitrile | Isocratic: Methanol:Water (75:25 v/v) |

| Flow Rate | 1 mL/min | 1.0 mL/min |

| Column Temperature | 30°C | 40°C |

| Detection | UV at 266 nm | Diode Array Detector at 254 nm |

| Injection Volume | Not specified | 4 µL |

Standard Curve Preparation:

-

Accurately weigh pure this compound standard (e.g., 0.5 mg) and dissolve in HPLC grade methanol to prepare a stock solution (e.g., 0.5 mg/mL).

-

Prepare a series of working calibration solutions by diluting the stock solution to a concentration range of 1-8 µg.

-

Generate a calibration curve by plotting the peak area versus the concentration. A good linearity (r² > 0.99) is expected.

Visualized Workflows

Workflow for Acid-Base Extraction and Purification of this compound

Caption: Workflow for this compound Isolation and Purification.

Logical Flow for HPLC Quantification of this compound

Caption: HPLC Quantification Workflow for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Rohitukine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Rohitukine and its clinically relevant derivatives, such as Flavopiridol and IIIM-290. These compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and have significant potential in cancer therapy.[1][2][3][4]

Introduction to this compound and its Derivatives

This compound is a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum.[5] It serves as a crucial scaffold for the development of potent CDK inhibitors. Notably, medicinal chemistry efforts have led to the discovery of promising anticancer clinical candidates, including Flavopiridol, Riviciclib, and IIIM-290. These derivatives have demonstrated significant efficacy against various cancer cell lines by targeting the ATP-binding pocket of protein kinases, with a particular selectivity for CDK9/T1. This document outlines the total synthesis of this compound and the semi-synthetic preparation of its derivatives.

Synthetic Protocols

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process, commencing with readily available starting materials. A key step in this synthesis is the asymmetric reduction to establish the desired stereochemistry of the piperidine ring.

Experimental Protocol:

-

Synthesis of Olefin Derivative (7): An acid-catalyzed condensation of 1,3,5-trimethoxybenzene (5) with N-methyl piperidone (6) in acetic acid yields the olefin derivative (7). This reaction typically proceeds with a high yield of 94%.

-

Hydroboration-Oxidation to form Arylpiperidinol (rac-8): The olefin (7) undergoes hydroboration using borane (BH₃), followed by oxidation with hydrogen peroxide (H₂O₂), to produce the racemic arylpiperidinol (rac-8) in a 72% yield.

-

Swern Oxidation to Arylpiperidone (rac-9): The racemic alcohol (rac-8) is then oxidized using Swern oxidation to afford the arylpiperidone (rac-9) with a 72% yield.

-

Resolution of Enantiomers: The enantiomers of rac-9, (R)-9a and (S)-9b, are separated via resolution with (+)-dibenzoyl-d-tartaric acid.

-

Asymmetric Reduction to Chiral Alcohol: The key chiral intermediate, (−)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, is obtained through the diastereoselective reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride. This step is highly efficient, yielding over 90% with ≥99.5% diastereomeric excess, and does not require chromatographic purification.

-

Formation of Dimethoxy-chromone (+)-15a: The resulting hydroxy acetophenone intermediate is reacted with ethyl acetate and sodium metal to form a diketone intermediate. This is then treated with concentrated HCl to afford the dimethoxy-chromone (+)-15a in 65% yield.

-

Final Synthesis of this compound (+)-1a: Treatment of the dimethoxy-chromone (+)-15a with pyridine hydrochloride yields this compound (+)-1a with a 65% yield.

Semi-synthesis of IIIM-290 from this compound

IIIM-290, an orally active CDK inhibitor, can be synthesized from natural this compound.

Experimental Protocol:

-

Claisen-Schmidt Condensation: A Claisen-Schmidt condensation of this compound (+)-1a with 2,6-dichloro benzaldehyde (16) is performed to afford IIIM-290 (+)-4a. This reaction proceeds with a high yield of 90%.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the biological activity of this compound derivatives.

Table 1: Reaction Yields for the Total Synthesis of this compound and Semi-synthesis of Derivatives.

| Step | Product | Yield (%) |

| Acid-catalyzed condensation of 1,3,5-trimethoxybenzene and N-methyl piperidone | Olefin derivative (7) | 94% |

| Hydroboration-oxidation of olefin (7) | Arylpiperidinol (rac-8) | 72% |

| Swern oxidation of arylpiperidinol (rac-8) | Arylpiperidone (rac-9) | 72% |

| Asymmetric reduction of (+)-(R)-arylpiperidone | Chiral alcohol | >90% |

| Formation of dimethoxy-chromone (+)-15a | Dimethoxy-chromone | 65% |

| Final conversion to this compound (+)-1a | This compound | 65% |

| Claisen-Schmidt condensation of this compound with 2,6-dichloro benzaldehyde | IIIM-290 (+)-4a | 90% |

Table 2: Biological Activity of this compound Derivatives.

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| IIIM-290 | Cdk-9/T1 | 1.9 | Molt-4/MIAPaCa-2 | < 1.0 |

| Flavopiridol | CDK1, 2, 4 | - | Various cancer cells | - |

| P-276-00 | CDK4-D1, CDK1-B, CDK9-T1 | - | Various cancer cells | - |

Visualization of a Key Synthetic Workflow and a Signaling Pathway

The following diagrams illustrate the total synthesis workflow for this compound and the general mechanism of CDK inhibition.

References

Application Notes and Protocols: In-Vitro Evaluation of Rohitukine in Cancer Cell Lines

Introduction

Rohitukine is a naturally occurring chromone alkaloid originally isolated from the plants Amoora rohituka and Dysoxylum binectariferum.[1][2] It has garnered significant attention in oncological research due to its inherent anti-proliferative and cytotoxic properties against various cancer cell lines.[1][3] Furthermore, this compound serves as a crucial precursor for the semi-synthetic flavonoid Flavopiridol, a potent cyclin-dependent kinase (CDK) inhibitor that has undergone clinical trials for cancer treatment.[3] These application notes provide a comprehensive guide for researchers utilizing this compound in in-vitro cancer cell line studies, covering its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death). In non-small cell lung cancer A549 cells, this compound treatment leads to an increase in Reactive Oxygen Species (ROS), which triggers the intrinsic apoptosis pathway. This is characterized by the upregulation of the tumor suppressor protein p53 and pro-apoptotic Caspase-9, alongside the downregulation of the anti-apoptotic protein Bcl-2. Additionally, studies suggest this compound and its derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Lung Carcinoma | 40 | |

| SKOV3 | Ovarian Carcinoma | 20 | |

| T47D | Breast Cancer | 50 | |

| MDAMB273 | Breast Cancer | 3 | |

| MCF7 | Breast Cancer | 15 | |

| HL-60 | Promyelocytic Leukemia | 10 | |

| Molt-4 | Leukemia | 12 |

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in-vitro evaluation.

References

- 1. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]

- 3. ijesrc.com [ijesrc.com]

Application Notes and Protocols for Developing Rohitukine-Based Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rohitukine, a chromone alkaloid primarily isolated from the leaves and bark of Dysoxylum binectariferum and Amoora rohituka, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and potent anti-cancer properties. It is a precursor for the semi-synthetic cyclin-dependent kinase (CDK) inhibitor, Flavopiridol, which has been investigated in numerous clinical trials for cancer therapy. Despite its therapeutic potential, the clinical application of this compound is hampered by challenges related to its bioavailability, stemming from its hydrophilic nature.

These application notes provide a comprehensive overview of techniques and detailed protocols for the development of this compound-based formulations aimed at enhancing its solubility, stability, and bioavailability. The information is intended to guide researchers in overcoming the formulation challenges associated with this promising natural product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug molecule is fundamental for designing an effective drug delivery system.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉NO₅ | [1] |

| Molecular Weight | 305.32 g/mol | [1] |

| Appearance | Crystalline solid | |

| Water Solubility | 10.3 mg/mL | [2] |

| LogP | -0.55 | [2] |

| pKa | 5.83 | [2] |

| Stability | Stable in various biological media, including rat plasma. |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.

MAPK Signaling Pathway

This compound has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.

Apoptosis Pathway

This compound induces apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.

Formulation Development Strategies

To overcome the bioavailability challenges of this compound, several formulation strategies can be employed. The following sections provide detailed protocols for nanoparticle, liposome, and solid dispersion formulations.

Application Note 1: this compound-Loaded Polymeric Nanoparticles

Objective: To enhance the bioavailability and provide controlled release of this compound by encapsulation in biodegradable polymeric nanoparticles.

Principle: The solvent evaporation method is a widely used technique to prepare polymeric nanoparticles. The polymer and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.

Illustrative Quantitative Data for this compound Nanoparticles

| Formulation Code | Polymer:Drug Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |

| RNP-1 | 5:1 | 210 ± 15 | 0.15 ± 0.02 | 75 ± 5 | 12.5 ± 1.0 |

| RNP-2 | 10:1 | 185 ± 12 | 0.12 ± 0.03 | 85 ± 4 | 7.7 ± 0.8 |

| RNP-3 | 15:1 | 160 ± 10 | 0.10 ± 0.01 | 92 ± 3 | 5.8 ± 0.5 |

Experimental Protocol: Preparation of this compound Nanoparticles

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

Equipment:

-

High-speed homogenizer

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer

-

Particle size analyzer

Procedure:

-

Preparation of the Organic Phase:

-

Accurately weigh 50 mg of PLGA and 10 mg of this compound.

-

Dissolve both in 5 mL of dichloromethane.

-

-

Preparation of the Aqueous Phase:

-

Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase dropwise while homogenizing at 15,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a rotary evaporator.

-

Evaporate the dichloromethane at 40°C under reduced pressure until a milky suspension of nanoparticles is formed.

-

-

Purification:

-

Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the washing step twice to remove unencapsulated drug and excess PVA.

-

-

Lyophilization:

-

Freeze the purified nanoparticle suspension at -80°C.

-

Lyophilize for 48 hours to obtain a dry powder.

-

Protocol: Determination of Encapsulation Efficiency and Drug Loading

-

Sample Preparation:

-

Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles.

-

Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.

-

Dilute the solution with a suitable mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-